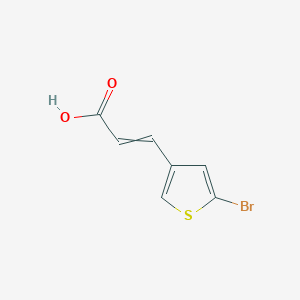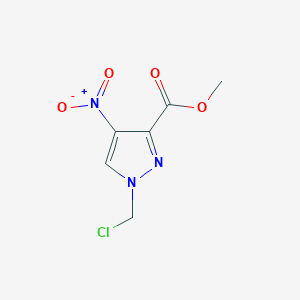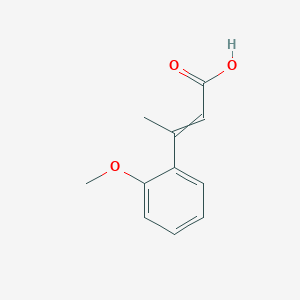
3-(2-methoxyphenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)but-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-methoxyphenyl)but-2-enoic acid involves the reflux of ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol. The reaction is carried out for approximately three hours, followed by cooling and washing with ether. The aqueous phase is then acidified with concentrated hydrochloric acid to below pH 1, and the mixture is extracted with ether. The ether extract is washed with water, brine, dried, filtered, and evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-hydroxyphenyl)but-2-enoic acid
- 3-(2-chlorophenyl)but-2-enoic acid
- 3-(2-nitrophenyl)but-2-enoic acid
Uniqueness
3-(2-methoxyphenyl)but-2-enoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
7706-68-5 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
UWTDXUCLTQHOJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
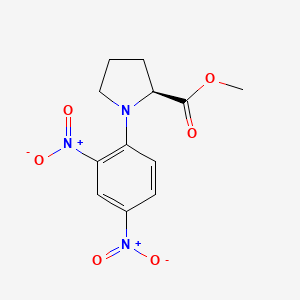
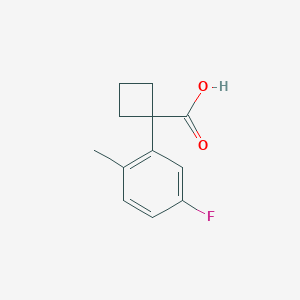
![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)

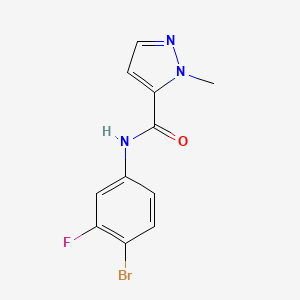

![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)
